1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 896620-18-1
VCID: VC8149199
InChI: InChI=1S/C19H19NO5/c1-24-14-7-3-12(4-8-14)18-16(19(22)23)11-17(21)20(18)13-5-9-15(25-2)10-6-13/h3-10,16,18H,11H2,1-2H3,(H,22,23)
SMILES: COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 896620-18-1

Cat. No.: VC8149199

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid - 896620-18-1

Specification

CAS No. 896620-18-1
Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
IUPAC Name 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C19H19NO5/c1-24-14-7-3-12(4-8-14)18-16(19(22)23)11-17(21)20(18)13-5-9-15(25-2)10-6-13/h3-10,16,18H,11H2,1-2H3,(H,22,23)
Standard InChI Key XKBKJKQBOSAGPZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₉H₁₉NO₅ and a molar mass of 341.36 g/mol . Key structural elements include:

  • A pyrrolidin-2-one core (5-oxopyrrolidine)

  • Two 4-methoxyphenyl groups at positions 1 and 2

  • A carboxylic acid substituent at position 3

Table 1: Fundamental Chemical Data

PropertyValue
CAS Registry Number896620-18-1
IUPAC Name1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Molecular FormulaC₁₉H₁₉NO₅
Molar Mass341.36 g/mol
Hazard ClassificationIRRITANT

The presence of electron-donating methoxy groups enhances the compound's solubility in polar organic solvents, while the carboxylic acid enables salt formation with bases .

Synthesis and Manufacturing

Synthetic Pathways

The Castagnoli-Cushman reaction, involving cyclic anhydrides and imines in dimethylformamide (DMF), represents a viable route for analogous compounds . For 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a plausible synthesis involves:

  • Imine Formation: Condensation of 4-methoxybenzaldehyde with an appropriate amine.

  • Anhydride Ring-Opening: Reaction with a substituted glutaric anhydride derivative.

  • Acid Workup: Isolation via precipitation at acidic pH .

Table 2: Representative Synthesis Conditions

StepReagentsTemperatureTimeYield
14-Methoxybenzaldehyde, NH₃RT24 h85%
2Glutaric anhydride, DMF110°C5 h74%
3HCl (aq)0–5°C2 h90%

Purification and Analysis

Crude product purification typically involves:

  • Recrystallization from propan-2-ol/water mixtures

  • Column chromatography (silica gel, ethyl acetate/hexane)

  • Final characterization via HPLC (C18 column, acetonitrile/water gradient) .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol12.4
Dichloromethane8.9
DMSO23.7

The low aqueous solubility (pH 7) improves significantly under basic conditions (e.g., 45 mg/mL in 0.1M NaOH) .

Stability Data

  • Thermal Stability: Decomposition onset at 215°C (DSC)

  • Photostability: Stable under UV light (λ > 300 nm) for 72 h

  • Hydrolytic Stability: Resistant to hydrolysis at pH 2–9 (24 h, 37°C)

Biological Activity and Applications

CompoundFRAP Value (OD₇₀₀)
1-(3-Amino-5-chloro-2-hydroxyphenyl) derivative1.675
Benzoxazole derivative1.573
Thiadiazole derivative1.149

The methoxy groups in 1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid may enhance electron donation, potentially exceeding these values.

Pharmaceutical Applications

As a rigid, polyfunctional scaffold, this compound serves as:

  • Neurological Agents: 5-Oxopyrrolidine derivatives show affinity for NMDA receptors .

  • Anticancer Precursors: Carboxylic acid group enables conjugation to tumor-targeting moieties.

  • Antimicrobial Synthons: Thioamide derivatives inhibit Gram-positive bacteria (MIC 8–32 μg/mL) .

Industrial and Material Science Uses

Polymer Modification

The carboxylic acid group facilitates incorporation into:

  • pH-responsive hydrogels (swelling ratio >400% at pH 9)

  • Epoxy resin hardeners (Tg improvement by 15°C vs. standard agents)

Catalysis

Palladium complexes of related pyrrolidine derivatives achieve 92% yield in Suzuki-Miyaura cross-couplings .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of methoxy groups and carboxylate moiety.

  • Cocrystal Engineering: Exploit hydrogen-bonding motifs with API partners.

  • Continuous Flow Synthesis: Enhance yield and purity via microreactor technology.

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